N-anilino-N'-phenylcarbamimidothioic acid
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Overview
Description
The compound identified by the Chemical Identifier Database number 74487 is a chemical entity with various applications in scientific research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the compound with Chemical Identifier Database number 74487 involves specific synthetic routes and reaction conditions. These methods typically include the use of specific reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of the compound with Chemical Identifier Database number 74487 is scaled up to meet the demand for its various applications. Industrial production methods often involve optimized reaction conditions, including temperature, pressure, and the use of large-scale reactors. These methods ensure the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
The compound with Chemical Identifier Database number 74487 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another within the compound.
Common Reagents and Conditions
Common reagents used in the reactions of the compound with Chemical Identifier Database number 74487 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of the compound with Chemical Identifier Database number 74487 depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound.
Scientific Research Applications
The compound with Chemical Identifier Database number 74487 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to investigate its effects on different biological systems.
Industry: The compound is used in various industrial processes, including the production of materials and chemicals.
Mechanism of Action
The mechanism of action of the compound with Chemical Identifier Database number 74487 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
The compound with Chemical Identifier Database number 74487 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
- Compound with Chemical Identifier Database number 2745687
- Compound with Chemical Identifier Database number 125409
Uniqueness
The uniqueness of the compound with Chemical Identifier Database number 74487 lies in its specific chemical structure and properties, which differentiate it from other similar compounds. These unique properties make it valuable for various scientific research and industrial applications.
Properties
IUPAC Name |
N-anilino-N'-phenylcarbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c17-13(14-11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1-10,15H,(H2,14,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIVYSWGHVFQRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=NC2=CC=CC=C2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NNC(=NC2=CC=CC=C2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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